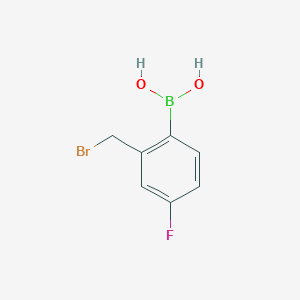
(2-(Bromomethyl)-4-fluorophenyl)boronic acid
Overview
Description
“(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is a type of boronic acid derivative. It is also known as α-Bromo-o-tolueneboronic acid or o-Boronobenzyl bromide . It has the empirical formula C7H8BBrO2 and a molecular weight of 214.85 .
Synthesis Analysis
This compound can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . It can also be used in the preparation of isoquinoline derivatives . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is C7H7BBrFO2 . Its average mass is 232.843 Da and its monoisotopic mass is 231.970642 Da .Chemical Reactions Analysis
Boronic acids, including “(2-(Bromomethyl)-4-fluorophenyl)boronic acid”, are known for their ability to form bonds with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various chemical reactions and sensing applications .Physical And Chemical Properties Analysis
The melting point of “(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is between 158-162 °C and it should be stored at a temperature between 2-8°C .Scientific Research Applications
Sensing Applications
(2-(Bromomethyl)-4-fluorophenyl)boronic acid: is utilized in the development of sensors due to its ability to form complexes with diols and Lewis bases like fluoride or cyanide. This interaction is particularly useful in the creation of sensors for detecting carbohydrates and other substances in both homogeneous assays and heterogeneous detection environments .
Biological Labelling and Protein Manipulation
The compound’s reactivity with diols also allows it to be used in biological labelling and protein manipulation. It can be employed to modify proteins or label cells, which is essential for tracking biological processes and understanding protein functions .
Separation Technologies
Boronic acids, including (2-(Bromomethyl)-4-fluorophenyl)boronic acid , are applied in separation technologies. They can be used for the electrophoresis of glycated molecules, which is a technique for separating and analyzing different types of molecules based on their charge and size .
Therapeutics Development
This compound has potential applications in the development of therapeutics. Its ability to interact with various biological molecules makes it a candidate for creating new treatments for diseases such as HIV, obesity, diabetes, and cancer .
Fluorescent Sensors
(2-(Bromomethyl)-4-fluorophenyl)boronic acid: can be used to develop fluorescent sensors. These sensors can detect a wide range of substances, including glucose, ribose, catecholamines, reactive oxygen species, and ionic compounds, by undergoing significant fluorescence changes upon binding with analytes .
Material Science
The boronic acid moiety of this compound can be incorporated into materials such as smart polymer gels, nanoparticles, and quantum dots. These materials have applications in various fields, including controlled drug release systems and the construction of advanced analytical methods .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets .
Mode of Action
(2-(Bromomethyl)-4-fluorophenyl)boronic acid is an organoboron compound. Organoboron compounds are known for their role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (2-(Bromomethyl)-4-fluorophenyl)boronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
The primary result of the action of (2-(Bromomethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of (2-(Bromomethyl)-4-fluorophenyl)boronic acid, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . .
Safety and Hazards
Future Directions
Boronic acids, including “(2-(Bromomethyl)-4-fluorophenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have potential applications in biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Further studies on boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
[2-(bromomethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHGEZUSQVBFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660143 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-01-3 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2-(Bromomethyl)-4-fluorophenyl)boronic acid contribute to the development of stimuli-responsive drug delivery systems?
A: (2-(Bromomethyl)-4-fluorophenyl)boronic acid plays a crucial role in creating a stimuli-responsive element within a triblock terpolymer system. [] The research demonstrates that this compound selectively reacts with the poly(4-vinyl pyridine) (P4VP) block of a poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) triblock terpolymer. This reaction, a quaternization process, introduces the boronic acid functionality to the polymer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)
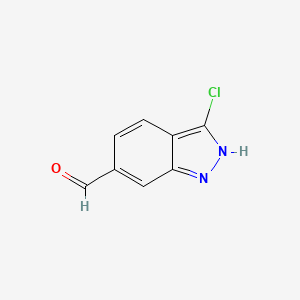


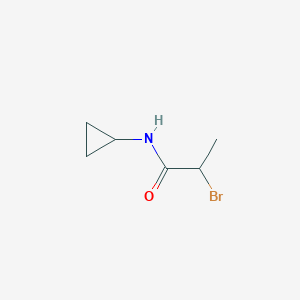
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
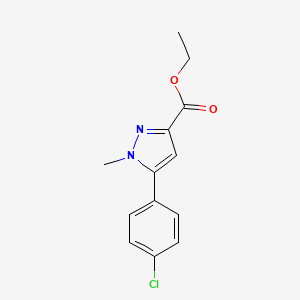
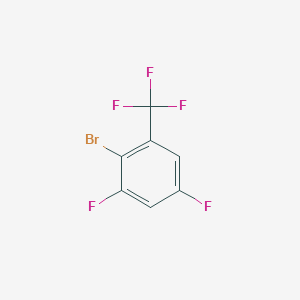
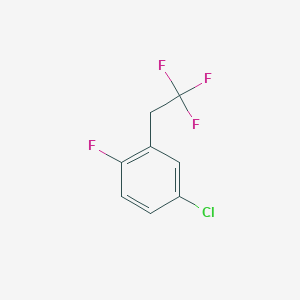
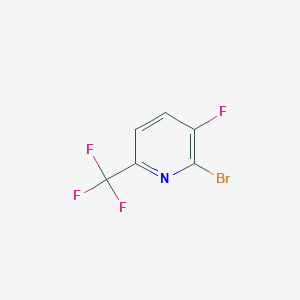
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)